

Analytical methods for 2-Hydroxy-4-methylnicotinic acid characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Hydroxy-4-methylnicotinic acid**

Cat. No.: **B1589960**

[Get Quote](#)

An In-Depth Guide to the Analytical Characterization of **2-Hydroxy-4-methylnicotinic Acid**

Authored by: A Senior Application Scientist Introduction

2-Hydroxy-4-methylnicotinic acid (CAS: 38076-81-2), a pyridine derivative with the molecular formula $C_7H_7NO_3$, is a pivotal building block in medicinal chemistry and pharmaceutical development.^{[1][2]} Its structure, featuring a hydroxyl group, a carboxylic acid, and a methyl group on a pyridine ring, makes it a versatile intermediate for synthesizing a range of therapeutic agents, including novel non-steroidal anti-inflammatory drugs (NSAIDs) and targeted kinase inhibitors.^[1] Given its role in drug discovery and development, rigorous analytical characterization is imperative to ensure its identity, purity, and stability.

This comprehensive guide provides a suite of detailed application notes and protocols for the definitive characterization of **2-Hydroxy-4-methylnicotinic acid**. The methodologies are designed for researchers, analytical scientists, and quality control professionals, emphasizing not just the procedural steps but the scientific rationale underpinning each technique.

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for method development.

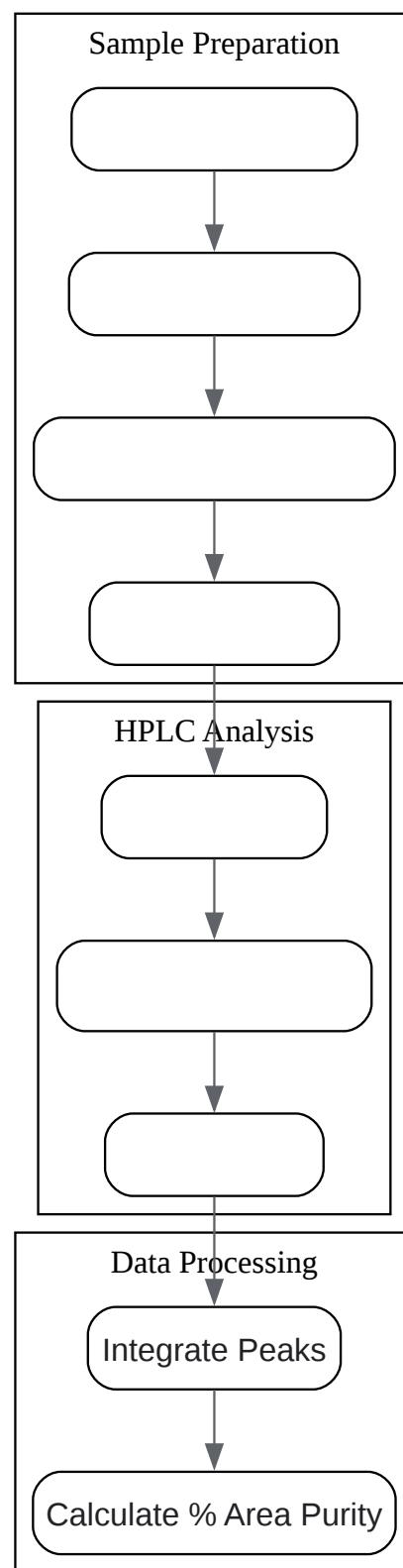
Property	Value	Source
IUPAC Name	4-methyl-2-oxo-1H-pyridine-3-carboxylic acid	[2]
CAS Number	38076-81-2	[1]
Molecular Formula	C ₇ H ₇ NO ₃	[2]
Molecular Weight	153.14 g/mol	[2]
Exact Mass	153.042593085 Da	[2]

I. Chromatographic Methods for Purity and Quantification

Chromatography is the cornerstone for assessing the purity of **2-Hydroxy-4-methylnicotinic acid** and quantifying it in various matrices. We present two primary liquid chromatography (LC) approaches: a robust HPLC-UV method for routine purity analysis and a highly sensitive LC-MS/MS method for trace-level quantification.

A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice for separating polar to moderately non-polar compounds. **2-Hydroxy-4-methylnicotinic acid**, with its carboxylic acid and hydroxyl groups, is an ionizable, polar molecule. By using an acidic mobile phase, we suppress the ionization of the carboxylic acid group, which promotes better retention and improved peak shape on a C18 stationary phase. UV detection is suitable due to the presence of the chromophoric pyridine ring.


Experimental Protocol: Purity Assessment by RP-HPLC

- Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Sample Preparation:

- Accurately weigh 10 mg of **2-Hydroxy-4-methylNicotinic acid**.
- Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
- Further dilute with the same solvent to a working concentration of approximately 0.1 mg/mL.
- Filter the final solution through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:

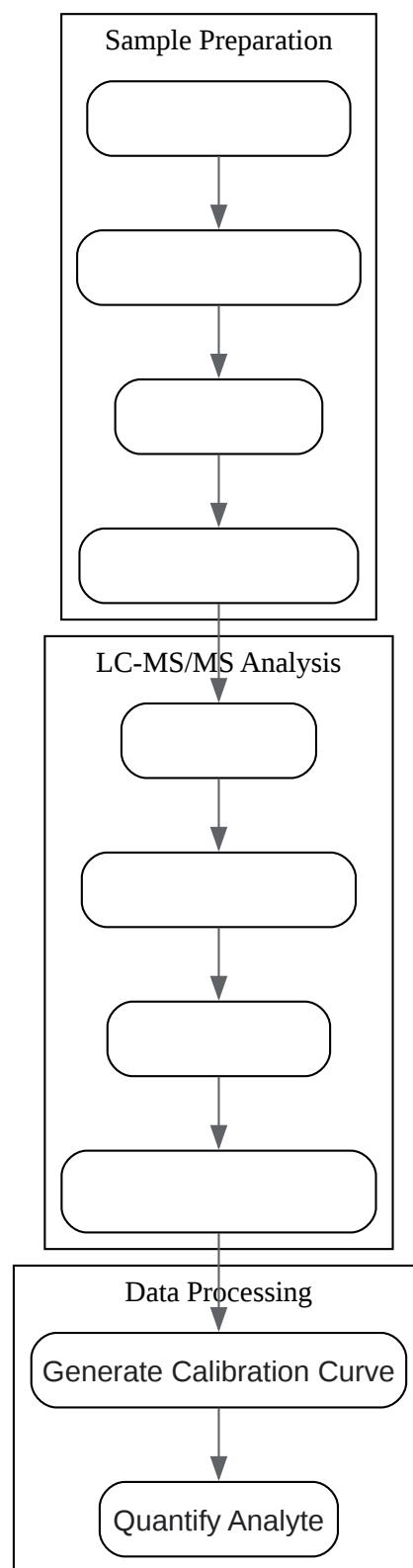
Parameter	Condition	Rationale
Column	C18, 4.6 x 150 mm, 5 μ m	Provides excellent retention and separation for a wide range of small molecules.
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water	The acidic modifier suppresses analyte ionization, leading to sharper peaks. ^[3]
Mobile Phase B	Acetonitrile	A common organic modifier providing good elution strength.
Gradient Elution	0-15 min: 10% to 70% B; 15-20 min: 70% B; 20-25 min: return to 10% B	A gradient is used to ensure elution of any potential non-polar impurities and to clean the column effectively.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. ^[3]
Column Temperature	30 °C	Maintains consistent retention times and improves peak symmetry.
Detection Wavelength	210 nm and 275 nm	Selected based on the UV absorbance maxima of nicotinic acid derivatives. ^[3]
Injection Volume	10 μ L	A typical volume to balance sensitivity and peak shape.

Workflow Diagram: HPLC-UV Purity Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for HPLC-UV purity assessment.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)


Principle: For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is unparalleled. Electrospray ionization (ESI) is ideal for polar, ionizable molecules like **2-Hydroxy-4-methylnicotinic acid**.^[4] By operating in positive ion mode, the pyridine nitrogen is readily protonated. Tandem mass spectrometry, using Selected Reaction Monitoring (SRM), provides exceptional specificity by monitoring a unique precursor-to-product ion transition.^[4]

Experimental Protocol: Quantification by LC-MS/MS

- Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
- Sample Preparation (e.g., from plasma):
 - To 100 µL of plasma, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structural analog like 6-chloronicotinamide).^[4]
 - Vortex for 1 minute to precipitate proteins.
 - Centrifuge at 14,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean vial for analysis.
- LC-MS/MS Conditions:

Parameter	Condition	Rationale
Column	C18, 2.1 x 50 mm, 1.8 μ m	Smaller dimensions are suitable for faster analysis and reduced solvent consumption with MS compatibility.
Mobile Phase A	0.1% Formic Acid in Water	Formic acid is a volatile buffer, ideal for MS as it aids ionization and evaporates readily in the source.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	
Flow Rate	0.4 mL/min	Appropriate for a 2.1 mm ID column.
Gradient	Isocratic or a fast gradient (e.g., 5-95% B in 3 min)	Optimized for rapid elution and high throughput.
Ionization Mode	ESI Positive	Promotes protonation of the basic pyridine nitrogen.
Precursor Ion (Q1)	m/z 154.1 [M+H] ⁺	The protonated molecular ion.
Product Ion (Q3)	To be determined by infusion	A characteristic fragment ion resulting from collision-induced dissociation (CID) of the precursor.
Collision Energy	To be optimized	The voltage applied to induce fragmentation, tuned for maximum product ion signal.

Workflow Diagram: LC-MS/MS Quantitative Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for LC-MS/MS quantitative analysis.

II. Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of **2-Hydroxy-4-methylnicotinic acid**.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ^1H NMR identifies the number and environment of protons, while ^{13}C NMR does the same for carbon atoms. For **2-Hydroxy-4-methylnicotinic acid**, specific signals for the methyl group and aromatic protons are expected.[1][5]

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it can solubilize the compound and allows for the observation of exchangeable protons (from -OH and -COOH).
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Data Acquisition: Acquire standard ^1H , ^{13}C , and optionally 2D spectra like COSY and HSQC for full assignment.
- Expected Spectral Features:

Nucleus	Expected Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H NMR	~2.3	Singlet	$-\text{CH}_3$ at C4
~6.5 - 8.0	Multiplet/Doublets	Protons on the pyridine ring	
Broad Singlet	Exchangeable	-OH proton	
Broad Singlet	Exchangeable	-COOH proton	
^{13}C NMR	~20	Quartet	$-\text{CH}_3$
~110 - 165	Multiple Signals	Carbons of the pyridine ring	
~170	Singlet	-COOH	

Note: Exact chemical shifts are solvent-dependent and should be confirmed by analysis.

B. High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS measures the mass-to-charge ratio of an ion with extremely high accuracy, allowing for the determination of its elemental formula. This is a definitive method for confirming the identity of a compound.[1]

Experimental Protocol: HRMS Analysis

- Sample Preparation: Prepare a dilute solution (~10 $\mu\text{g}/\text{mL}$) of the compound in a suitable solvent like methanol or acetonitrile/water.
- Instrumentation: A mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
- Data Acquisition: Infuse the sample directly or via LC into the ESI source. Acquire the full scan spectrum in positive ion mode.
- Data Analysis:

- Observe the $[M+H]^+$ ion.
- Calculated exact mass for $C_7H_8NO_3^+$: 154.0499
- The measured mass should be within a narrow tolerance (typically < 5 ppm) of the calculated mass.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[\[6\]](#)

Experimental Protocol: FTIR Analysis

- Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples, or prepare a KBr pellet.
- Instrumentation: An FTIR spectrometer.
- Data Acquisition: Collect the spectrum over the range of 4000-400 cm^{-1} .
- Expected Characteristic Peaks:

Wavenumber (cm^{-1})	Vibration Type	Functional Group
2500-3300 (broad)	O-H Stretch	Carboxylic Acid
~1700	C=O Stretch	Carboxylic Acid
~1600, ~1480	C=C and C=N Stretch	Pyridine Ring
~3400 (broad)	O-H Stretch	Hydroxyl Group

III. Thermal Analysis

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, purity, and thermal stability of

a crystalline solid.[5]

Experimental Protocol: DSC Analysis

- Instrumentation: A DSC instrument.
- Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and seal it.
- Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[5]
- Data Analysis: The melting point is determined from the onset or peak of the endothermic event on the resulting thermogram. A sharp melting peak is indicative of high purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 2-Hydroxy-4-methylnicotinic acid | C7H7NO3 | CID 12387738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. jetir.org [jetir.org]
- To cite this document: BenchChem. [Analytical methods for 2-Hydroxy-4-methylnicotinic acid characterization]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1589960#analytical-methods-for-2-hydroxy-4-methylnicotinic-acid-characterization\]](https://www.benchchem.com/product/b1589960#analytical-methods-for-2-hydroxy-4-methylnicotinic-acid-characterization)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com